cis-1,1,3,4-Tetramethylcyclopentane
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Overview
Description
cis-1,1,3,4-Tetramethylcyclopentane is an organic compound with the molecular formula C₉H₁₈ It is a stereoisomer of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring in a specific cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,1,3,4-Tetramethylcyclopentane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,1,3,4-tetramethylcyclopentadiene. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired cis configuration .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and crystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
cis-1,1,3,4-Tetramethylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
cis-1,1,3,4-Tetramethylcyclopentane has several applications in scientific research:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of cis-1,1,3,4-Tetramethylcyclopentane depends on the specific reactions it undergoes. In oxidation reactions, the compound’s methyl groups are susceptible to attack by oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, the double bonds in the cyclopentane ring are hydrogenated to form saturated hydrocarbons. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by radical initiators or light.
Comparison with Similar Compounds
cis-1,1,3,4-Tetramethylcyclopentane can be compared with other similar compounds such as:
trans-1,1,3,4-Tetramethylcyclopentane: The trans isomer has a different spatial arrangement of methyl groups, leading to distinct physical and chemical properties.
1,1,2,4-Tetramethylcyclopentane: This compound has a different substitution pattern on the cyclopentane ring, affecting its reactivity and applications.
1,1,3,5-Tetramethylcyclopentane: Another isomer with a unique substitution pattern, used for comparison in stereochemical studies .
Properties
CAS No. |
53907-60-1 |
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Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(3S,4R)-1,1,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChI Key |
OWHFMVURUNNXMJ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H]1C)(C)C |
Canonical SMILES |
CC1CC(CC1C)(C)C |
Origin of Product |
United States |
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